

5-Iodo-A-85380 CAS number and molecular weight

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Compound of Interest

Compound Name: 5-lodo-A-85380 dihydrochloride

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An In-depth Technical Guide to 5-lodo-A-85380

This technical guide provides a comprehensive overview of 5-Iodo-A-85380, a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and experimental applications.

Core Compound Information

5-lodo-A-85380 is a derivative of the 3-pyridyl ether A-85380. It is widely recognized for its high affinity and selectivity for the $\alpha4\beta2$ and $\alpha6\beta2$ subtypes of nAChRs. This specificity makes it a valuable tool for studying the physiological and pathological roles of these receptor subtypes. The compound is commercially available, typically as a dihydrochloride salt.

Physicochemical Properties



Property	Value	Citation
IUPAC Name	3-((S)-azetidin-2-ylmethoxy)-5-iodopyridine	
Molecular Formula	C ₉ H ₁₁ IN ₂ O (Free Base)	[1]
C ₉ H ₁₁ IN ₂ O · 2HCl (Dihydrochloride)	[2]	
Molecular Weight	288.1 g/mol (Free Base)	[1]
363.02 g/mol (Dihydrochloride, anhydrous)	[3][4]	
CAS Number	213550-82-4 (Dihydrochloride Hydrate)	[3]
1217837-17-6 (Dihydrochloride)	[2][5][6]	
Appearance	Off-white powder	[3]
Solubility	Water: 22 mg/mL; Soluble to 100 mM in water and DMSO	[2][3]
Storage	2-8°C (powder); Desiccate at +4°C	[2][3]

Biological Activity and Selectivity

5-lodo-A-85380 is a highly potent agonist at $\alpha4\beta2$ and $\alpha6\beta2$ nAChRs. Its selectivity for these subtypes over others, such as $\alpha3\beta4$, $\alpha7$, and muscle-type nAChRs, is a key feature that enables precise pharmacological studies.

Receptor Binding Affinities and Potency



Receptor Subtype	Parameter	Value	Species	Citation
α4β2	Ki	12 pM	Rat	[3]
α4β2	Ki	10 pM	Human	[3]
α6β2	EC ₅₀	12.7 nM	Rat	[2][6]
α4β2	EC ₅₀	~35 nM	Rat	[2][6]
α3β4	Selectivity Fold	~5000-fold vs α4β2	[2][6]	
α7	Selectivity Fold	~25000-fold vs α4β2	[2][6]	
Muscle nAChR	Selectivity Fold	~140000-fold vs α4β2	[2][6]	

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by agonists like 5-Iodo-A-85380 initiates a cascade of intracellular signaling events. These pathways are crucial for various cellular processes, including neuroprotection. A primary pathway involves the influx of Ca²⁺ through the receptor's ion channel, which in turn activates downstream kinases.

Signaling Pathway Diagram



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Caption: Agonist binding to nAChRs triggers Ca²⁺ influx and activates the PI3K/Akt pathway, promoting neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols involving 5-lodo-A-85380.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of 5-lodo-A-85380 to nAChRs.

- Tissue Preparation: Brain tissue (e.g., rat or human cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubation: Aliquots of the homogenate are incubated with varying concentrations of [125]5lodo-A-85380.
- Competition: For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of a competing unlabeled ligand.
- Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: Binding parameters (K_i) are calculated by non-linear regression analysis of the competition binding data.

Two-Electrode Voltage Clamp Electrophysiology

This technique is employed to measure the functional activity of 5-Iodo-A-85380 at nAChRs expressed in Xenopus oocytes.

 Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).



- Recording Setup: Oocytes are placed in a recording chamber and perfused with Ringer's solution. They are impaled with two microelectrodes filled with 3 M KCl and voltage-clamped at a holding potential of -60 mV.
- Drug Application: 5-Iodo-A-85380 at various concentrations is applied to the oocyte via the perfusion system.
- Data Acquisition: The resulting ion currents are recorded and amplified.
- Analysis: Concentration-response curves are generated to determine the EC₅₀ and efficacy
 of the compound.[8]

In Vivo Studies in Mice

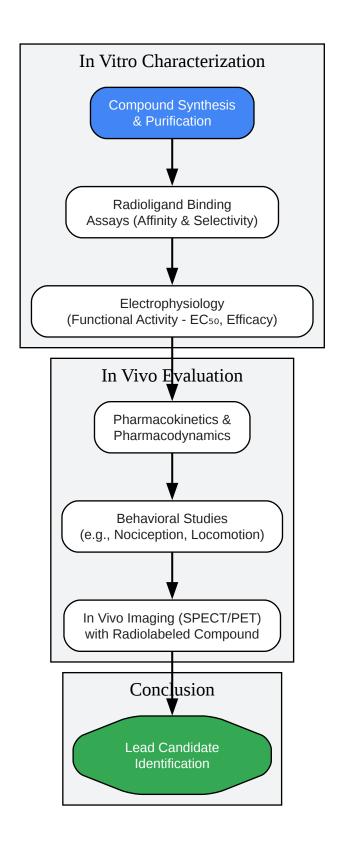
These studies assess the physiological and behavioral effects of 5-Iodo-A-85380 in a whole-animal model.

- Animal Subjects: Male ICR mice are used. All procedures are conducted in accordance with institutional animal care and use guidelines.
- Drug Administration: 5-Iodo-A-85380, dissolved in physiological saline, is administered via subcutaneous injection.
- Behavioral Testing:
 - Nociception: Assessed using the formalin, hot-plate, and tail-flick tests.
 - Locomotion: Measured in an open-field arena.
 - Hypothermia: Rectal temperature is monitored.
 - Conditioned Place Preference: Used to evaluate the rewarding properties of the compound.
- Data Collection and Analysis: Behavioral responses are quantified and statistically analyzed to determine dose-dependent effects.[8]

Experimental Workflow Visualization



The following diagram illustrates a typical workflow for characterizing a novel nAChR ligand like 5-lodo-A-85380.





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Caption: A streamlined workflow for the preclinical evaluation of a novel nAChR ligand.

Conclusion

5-lodo-A-85380 is a powerful pharmacological tool for the investigation of $\alpha4\beta2$ and $\alpha6\beta2$ nicotinic acetylcholine receptors. Its high potency and selectivity, combined with favorable properties for in vitro and in vivo applications, make it an invaluable asset for research in areas such as pain, nicotine addiction, and neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to facilitate its effective use in advancing our understanding of the cholinergic system.

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